molecular formula C12H7F2NO B13093513 4-Fluoro-2-(4-fluorophenyl)nicotinaldehyde

4-Fluoro-2-(4-fluorophenyl)nicotinaldehyde

Cat. No.: B13093513
M. Wt: 219.19 g/mol
InChI Key: WSERGLONYFEPDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Fluoro-2-(4-fluorophenyl)nicotinaldehyde is a chemical compound with the molecular formula C12H7F2NO and a molecular weight of 219.19 g/mol . . This compound is characterized by the presence of two fluorine atoms attached to a phenyl ring and a nicotinaldehyde moiety, making it a unique and interesting molecule for various scientific applications.

Preparation Methods

The synthesis of 4-Fluoro-2-(4-fluorophenyl)nicotinaldehyde typically involves the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

4-Fluoro-2-(4-fluorophenyl)nicotinaldehyde undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, toluene), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions to optimize the reaction yield.

Scientific Research Applications

4-Fluoro-2-(4-fluorophenyl)nicotinaldehyde has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Fluoro-2-(4-fluorophenyl)nicotinaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

4-Fluoro-2-(4-fluorophenyl)nicotinaldehyde can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for various applications.

Properties

Molecular Formula

C12H7F2NO

Molecular Weight

219.19 g/mol

IUPAC Name

4-fluoro-2-(4-fluorophenyl)pyridine-3-carbaldehyde

InChI

InChI=1S/C12H7F2NO/c13-9-3-1-8(2-4-9)12-10(7-16)11(14)5-6-15-12/h1-7H

InChI Key

WSERGLONYFEPDO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NC=CC(=C2C=O)F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.